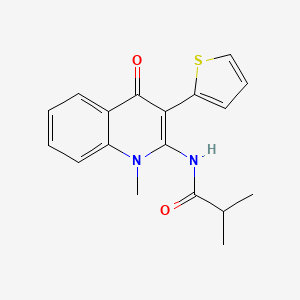
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important signaling molecule in B cells, which are a type of immune cell that produces antibodies to fight infections. TAK-659 has been shown to have potential therapeutic applications in the treatment of various diseases, including autoimmune disorders and certain types of cancer.
作用機序
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide binds to the active site of BTK and inhibits its activity, leading to a reduction in downstream signaling pathways that are important for B cell activation and proliferation. This results in a reduction in the production of antibodies and a decrease in B cell proliferation, which can be beneficial in the treatment of autoimmune disorders and certain types of cancer.
Biochemical and Physiological Effects:
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has also been shown to inhibit other kinases that are involved in B cell signaling, including AKT and ERK. 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has also been shown to induce apoptosis (programmed cell death) in B cells, which can be beneficial in the treatment of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, like all experimental drugs, 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has some limitations. For example, it may have limited efficacy in certain patient populations, and its safety profile may need to be further evaluated in clinical trials.
将来の方向性
There are several potential future directions for research on 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide. One area of interest is the use of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic efficacy. Another area of interest is the development of biomarkers that can predict response to 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide, which could help to identify patients who are most likely to benefit from the drug. Finally, further research is needed to evaluate the safety and efficacy of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide in clinical trials, which will be necessary before the drug can be approved for use in patients.
合成法
The synthesis of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide involves several steps, starting with the reaction of 2-chloro-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide with methylmagnesium bromide to form the corresponding Grignard reagent. This intermediate is then reacted with 2-methyl-2-oxazoline to form the final product, 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide. The synthesis of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has been described in detail in several scientific publications.
科学的研究の応用
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, lupus, and multiple myeloma. In these studies, 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has been shown to inhibit B cell activation and proliferation, leading to a reduction in disease symptoms. 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has also been shown to have potential therapeutic applications in the treatment of certain types of cancer, including chronic lymphocytic leukemia and mantle cell lymphoma.
特性
IUPAC Name |
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11(2)18(22)19-17-15(14-9-6-10-23-14)16(21)12-7-4-5-8-13(12)20(17)3/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZUXSUXHQNEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2608082.png)
![(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol](/img/structure/B2608083.png)
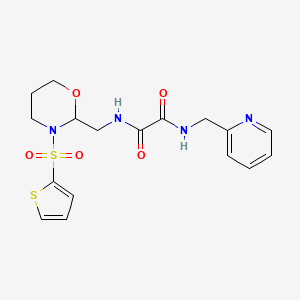
![N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608086.png)
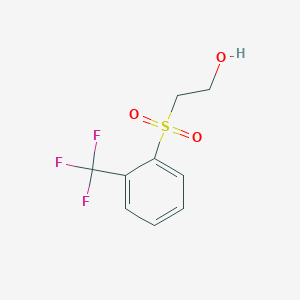
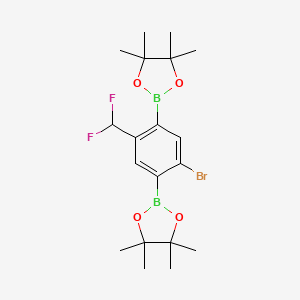
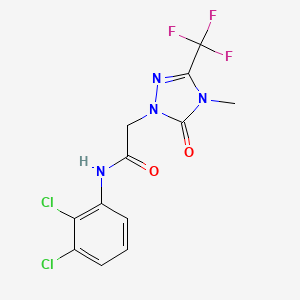

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2608094.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2608095.png)
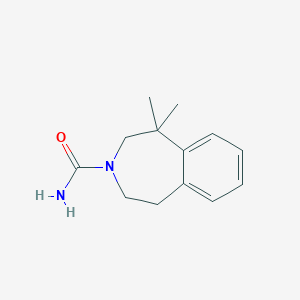
![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2608097.png)
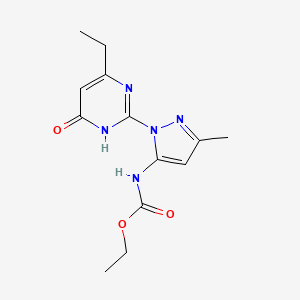
![1-(3-Chlorobenzyl)-3'-(4-methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2608102.png)